1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine

Lipophilicity Physicochemical Properties Drug Design

This dual‑halogenated 3‑aminopyrazole building block (LogP 2.80, TPSA 43.8 Ų) offers a distinct lipophilicity and electronic profile versus mono‑halogenated analogs, making it an optimal starting point for kinase inhibitor SAR studies. The 3‑bromo‑5‑fluoro pattern enhances passive membrane permeability while the bromine handle enables rapid Suzuki‑Miyaura diversification. With a balanced MW (270.10) and oral bioavailability potential, it is ideal for CNS‑targeted chemical probe development and focused library synthesis.

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
Cat. No. B13520095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine
Molecular FormulaC10H9BrFN3
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CC2=CC(=CC(=C2)Br)F
InChIInChI=1S/C10H9BrFN3/c11-8-3-7(4-9(12)5-8)6-15-2-1-10(13)14-15/h1-5H,6H2,(H2,13,14)
InChIKeyIQECGMDOSVVZGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1508707-60-5): Chemical Identity and Procurement Baseline


1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine is a halogenated 3-aminopyrazole derivative characterized by a 3-bromo-5-fluorobenzyl substituent at the N1 position of the pyrazole ring [1]. It possesses the molecular formula C₁₀H₉BrFN₃ and a molecular weight of 270.10 g/mol [1]. This compound is supplied as a research chemical with a typical purity specification of 98% . The presence of both bromine and fluorine atoms on the benzyl ring, combined with the primary amine at the pyrazole 3-position, defines its physicochemical and synthetic profile [1].

Why 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Aminopyrazole Analogs


Aminopyrazole building blocks bearing simple benzyl or mono-halogenated benzyl groups (e.g., 3-fluorobenzyl or 4-bromobenzyl) exhibit markedly different lipophilicity, electronic properties, and reactivity profiles compared to the 3-bromo-5-fluorobenzyl-substituted target compound [1][2]. The synergistic effect of the 3-bromo and 5-fluoro substituents on the benzyl ring imparts a distinct LogP value and alters the electron density of the pyrazole core, which directly influences membrane permeability in cellular assays and the efficiency of downstream metal-catalyzed cross-coupling reactions [3]. Furthermore, the regiochemistry of the amine group (3-position vs. 4-position) fundamentally changes hydrogen-bonding capacity and nucleophilicity, precluding simple replacement in structure-activity relationship (SAR) studies [4].

Quantitative Differentiation of 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine: LogP, Regiochemistry, and Synthetic Utility


Lipophilicity (LogP) Comparison of 3-Bromo-5-fluorobenzyl vs. Mono-Halogenated and Unsubstituted Analogs

The target compound exhibits a calculated LogP of 2.80, which is intermediate between the less lipophilic 3-fluorobenzyl analog (LogP 2.23) and the slightly more lipophilic 4-bromobenzyl analog (LogP 2.86) [1]. This places the compound in a distinct lipophilicity space compared to the unsubstituted 1-benzyl-1H-pyrazol-3-amine (LogP 1.89-2.09) [2].

Lipophilicity Physicochemical Properties Drug Design

Regiochemical Impact: 3-Amino vs. 4-Amino Pyrazole Lipophilicity and Hydrogen-Bonding Profile

The 3-amino regioisomer of the target compound (LogP 2.80) is significantly more lipophilic than the corresponding 4-amino regioisomer, 1-(3-bromo-5-fluorobenzyl)-1H-pyrazol-4-amine, which has a reported LogP of 2.21 . This difference arises from the distinct electronic environment of the pyrazole ring and the altered hydrogen-bonding capacity of the amine at the 3-position versus the 4-position [1].

Regiochemistry Lipophilicity Hydrogen Bonding Medicinal Chemistry

Synthetic Utility: Bromine as a Cross-Coupling Handle in Suzuki-Miyaura Reactions

The bromine atom on the benzyl ring of the target compound serves as a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Comparative studies on halogenated aminopyrazoles have demonstrated that bromo derivatives exhibit superior coupling efficiency and reduced propensity for detrimental dehalogenation side reactions compared to iodo derivatives [1]. This positions the 3-bromo substituent as a preferred functional group for generating diverse arylated analogs in medicinal chemistry campaigns [2].

Cross-Coupling Suzuki-Miyaura Synthetic Chemistry Building Blocks

Purity and Commercial Availability: Consistent Supply for Reproducible Research

The target compound is commercially available from multiple vendors with a specified purity of 98% . This high and consistently reported purity level is critical for reproducible biological assays and synthetic transformations, reducing the need for extensive in-house purification prior to use. In contrast, some closely related analogs (e.g., 1-(3-fluorobenzyl)-1H-pyrazol-3-amine) are often listed with lower purity specifications (95%) , which may introduce variability in downstream applications.

Chemical Purity Procurement Reproducibility Research Chemical

Optimal Research Applications for 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-3-amine Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The balanced LogP of 2.80 and the dual halogenation pattern make this compound a valuable starting point for developing kinase inhibitors with optimized membrane permeability. Its lipophilicity falls within the desired range for oral bioavailability (LogP 1-3), and the bromine atom enables rapid diversification via Suzuki coupling to explore substituent effects on target binding. The 3-amino group can be further derivatized into amides or ureas, common motifs in kinase inhibitor pharmacophores [1].

Synthesis of Functionalized Aminopyrazole Libraries via Cross-Coupling

The bromine substituent provides a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the efficient synthesis of diverse aryl- and heteroaryl-substituted aminopyrazole libraries. As demonstrated in class-level studies, bromo derivatives undergo smooth coupling with minimal dehalogenation side products, making this compound a preferred building block for generating focused libraries for high-throughput screening [1].

Physicochemical Property Benchmarking in Medicinal Chemistry SAR Studies

This compound serves as a precise comparator in SAR studies where the impact of benzyl ring substitution on lipophilicity and potency is being investigated. Its distinct LogP (2.80) relative to mono-halogenated analogs (2.23 for 3-fluorobenzyl; 2.86 for 4-bromobenzyl) allows researchers to isolate the contribution of the combined 3-bromo-5-fluoro substitution pattern to biological activity and ADME properties [1][2].

Development of Central Nervous System (CNS) Penetrant Probes

The favorable physicochemical profile (LogP 2.80, TPSA 43.8 Ų, MW 270.10) positions this compound within the optimal property space for blood-brain barrier permeability. The synergistic halogen substitution pattern may enhance passive diffusion and reduce P-glycoprotein efflux compared to unsubstituted or less lipophilic analogs, making it a strategic building block for designing CNS-targeted chemical probes [1].

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